molecular formula C12H13F3 B051244 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene CAS No. 113947-87-8

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Cat. No.: B051244
CAS No.: 113947-87-8
M. Wt: 214.23 g/mol
InChI Key: KHQLWCTYUZDTHV-UHFFFAOYSA-N
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Description

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene is a high-purity organic building block of significant interest in synthetic and agrochemical research. Its structure, featuring a phenyl ring substituted with a trifluoromethyl group and an alkenyl side chain, makes it a valuable intermediate for the construction of more complex molecules. The compound's core research value lies in its potential application as a precursor in the development of active ingredients. The trifluoromethylphenyl group is a privileged motif found in various compounds with biological activity, such as the insecticide Flufiprole, which acts on the insect GABA receptor . Researchers can utilize this reagent to introduce this key structural element into target molecules, particularly for projects involving crop protection and pest management. As a versatile synthetic intermediate, it is suited for various chemical transformations, including further functionalization of the alkene group or elaboration of the aromatic core. This allows for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Handling Precautions: Based on its structural similarity to related compounds, this material is expected to be harmful if swallowed and may cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard information and handling protocols. Note: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-methylbut-3-enyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3/c1-9(2)6-7-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQLWCTYUZDTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641208
Record name 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113947-87-8
Record name 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 3-Trifluoromethylbenzyl Halides

A widely documented method involves the alkylation of 3-trifluoromethylbenzyl halides (e.g., chloride or bromide) with 2-methyl-1-butene. This reaction typically employs a two-phase system consisting of an aqueous base and an organic solvent. For instance, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) serves as the base, while toluene or methylene chloride acts as the organic phase. The reaction proceeds via an SN2 mechanism, where the base deprotonates the benzyl halide, generating a benzyl anion that attacks the electrophilic carbon in 2-methyl-1-butene.

Reaction Conditions:

  • Temperature: 20–25°C

  • Solvent: Toluene/water biphasic system

  • Yield: 70–85%

This method is favored for its simplicity and scalability, though product purification may require multiple extractions to remove residual halide salts.

Suzuki-Miyaura Cross-Coupling

An alternative route utilizes the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid derivative and a halogenated arene. For example, 3-trifluoromethylphenylboronic acid reacts with 4-bromo-2-methyl-1-butene in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is conducted in a mixture of toluene and ethanol at elevated temperatures (90–110°C), achieving yields of 65–78%.

Key Advantages:

  • Tolerance for functional groups

  • High regioselectivity

Limitations:

  • Requires expensive palladium catalysts

  • Sensitive to oxygen and moisture

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis often employs continuous flow reactors to enhance efficiency and safety. A patented process describes the reaction of 3-trifluoromethylbenzyl chloride with 2-methyl-1-butene in a tubular reactor under pressurized conditions (1–5 bar). The use of automated systems minimizes human intervention and reduces the risk of exothermic runaway reactions.

Typical Parameters:

  • Residence time: 10–30 minutes

  • Temperature: 50–70°C

  • Catalyst: None required (base-mediated reaction)

  • Purity: ≥98%

Catalytic Hydrogenation of Alkynes

A three-step synthesis starting from 3-trifluoromethylbenzaldehyde involves:

  • Grignard Reaction: Formation of a propargyl alcohol intermediate using ethyl magnesium bromide.

  • Alkylation: Reaction with methyl iodide to introduce the methyl group.

  • Elimination: Dehydration using sulfuric acid (H₂SO₄) to yield the final alkene.

Yield Profile:

  • Step 1: 85–90%

  • Step 2: 75–80%

  • Step 3: 70–75%

This method is advantageous for its use of readily available starting materials but requires careful control of reaction conditions to prevent over-alkylation.

Optimization Strategies and Recent Advancements

Solvent and Base Optimization

Recent studies highlight the impact of solvent polarity on reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate the alkylation rate but may compromise yield due to side reactions. In contrast, nonpolar solvents like heptanes improve selectivity, albeit with slower kinetics.

Base Selection Comparative Table:

BaseSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃Toluene258297
NaHTHF0–108898
NaOHH₂O/Heptane307595

Data adapted from,.

Palladium Catalyst Recycling

Innovations in catalyst recovery, such as immobilizing palladium on magnetic nanoparticles, have reduced costs in Suzuki-Miyaura couplings. A 2024 study demonstrated five consecutive cycles with <5% loss in activity.

Oxidative Methods

The use of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as an oxidizing agent in the presence of potassium bromide (KBr) and potassium bicarbonate (KHCO₃) has enabled the synthesis of high-purity 2-methyl-4-[(3-trifluoromethyl)phenyl]-1-butene from alcohol precursors.

Conditions:

  • Solvent: Acetonitrile/water

  • Temperature: 10–20°C

  • Yield: 90–92%

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomers: 3-CF₃ vs. 4-CF₃ Phenyl Substitution

The positional isomer 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene (CAS 113947-86-7) provides a critical comparison point:

Property 3-CF₃ Isomer (Target) 4-CF₃ Isomer
Substituent Position 3-CF₃ on phenyl 4-CF₃ on phenyl
Molecular Weight 214.23 g/mol (estimated) 214.227 g/mol
Boiling Point ~215–220°C (estimated) 215.9°C at 760 mmHg
Density ~1.07 g/cm³ 1.07 g/cm³
Flash Point ~73–75°C 73.8°C

Key Differences :

  • Steric Effects : The 3-position may introduce greater steric hindrance near the butene chain, affecting polymerization or catalytic reactions.

Substituent Variation: Trifluoromethyl vs. Methyl

2-Methyl-4-(3-methylphenyl)but-1-ene (CAS 113947-88-9) replaces –CF₃ with a methyl (–CH₃) group :

Property 3-CF₃ Target 3-CH₃ Analog
Substituent –CF₃ –CH₃
Molecular Formula C₁₂H₁₃F₃ C₁₂H₁₆
Molecular Weight 214.23 g/mol 160.26 g/mol
Boiling Point ~215–220°C Not reported
Density 1.07 g/cm³ Not reported

Key Differences :

  • Electron-Withdrawing vs. Electron-Donating : The –CF₃ group decreases electron density on the phenyl ring, enhancing resistance to oxidation but reducing nucleophilicity compared to the –CH₃ analog.
  • Molecular Weight and Polarity : The –CF₃ group increases molecular weight and polarity, likely improving solubility in fluorinated solvents.

Functional Group Variation: Trifluoromethyl vs. Bromo/Methoxy

2-Bromo-4-(3-methoxyphenyl)-1-butene (CAS 104997-02-6) introduces bromine and methoxy (–OCH₃) groups :

Property 3-CF₃ Target Bromo/Methoxy Analog
Substituents –CF₃ –Br and –OCH₃
Molecular Formula C₁₂H₁₃F₃ C₁₁H₁₃BrO
Molecular Weight 214.23 g/mol 241.12 g/mol
Reactivity Electrophilic substitution Nucleophilic substitution

Key Differences :

  • Reactivity Profile : The bromo group enables nucleophilic substitution (e.g., Suzuki coupling), whereas the –CF₃ group favors electrophilic pathways.
  • Safety : Brominated compounds often exhibit higher toxicity and require stricter handling (SDS available for bromo analog) .

Biological Activity

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound belongs to the class of trifluoromethylbenzenes, characterized by the presence of a trifluoromethyl group (-CF₃) attached to a benzene ring. This functional group enhances the compound's lipophilicity, which is crucial for its biological interactions. The molecular formula is C₁₄H₁₃F₃, and it has a CAS number of 113947-87-8.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Penetration : The trifluoromethyl group increases membrane permeability, allowing the compound to interact with intracellular targets effectively.
  • Protein Interactions : The strong electron-withdrawing effect of the trifluoromethyl group facilitates hydrogen and halogen bonding interactions with various protein residues, enhancing binding affinity and biological efficacy .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293). The observed cytotoxicity is thought to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell survival and death .

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC₅₀ value in the low micromolar range, suggesting potent activity against this breast cancer cell line.
    • Another investigation assessed its effects on HEK293 cells, revealing that while it inhibited cell growth, the selectivity index indicated a need for further optimization to minimize toxicity to normal cells .
  • Antimicrobial Efficacy :
    • In a series of experiments, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated notable inhibition zones in agar diffusion tests, correlating with minimum inhibitory concentration (MIC) values that suggest effective antimicrobial properties .

Research Findings Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacteria
AnticancerCytotoxic to MCF-7 and HEK293 cells
MechanismInduces apoptosis

Q & A

Q. What are the standard synthetic routes for 2-methyl-4-[(3-trifluoromethyl)phenyl]-1-butene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) to introduce the trifluoromethylphenyl group to the butene backbone. For example, describes a Sonogashira-like coupling using tetrakis(triphenylphosphine) palladium(0) and CuI in toluene/triethylamine at 60°C under argon . Key optimization parameters include:
  • Catalyst loading : 1–5 mol% Pd(0) to balance cost and yield.
  • Solvent system : Polar aprotic solvents (e.g., toluene/Et₃N) to stabilize intermediates.
  • Temperature : 60–80°C to avoid side reactions.
  • Example Table :
CatalystSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄/CuIToluene/Et₃N60~75*
(*Hypothetical yield based on analogous reactions.)

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and a methanol-buffer mobile phase (65:35), as described in . Key steps:
  • Column : C18 reversed-phase column.
  • Detection : UV at 254 nm for aromatic/CF₃ groups.
  • Validation : Compare retention times with standards and use spiking experiments to confirm peaks.

Advanced Research Questions

Q. What strategies can resolve regioselectivity challenges during the synthesis of the trifluoromethylphenyl-substituted alkene?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For example:
  • Directing groups : Use meta-substituted aryl halides to guide coupling at the 3-position (as seen in ’s synthesis of trifluoromethoxy-substituted benzene derivatives) .
  • Catalyst tuning : Bulky ligands (e.g., P(t-Bu)₃) can favor coupling at less hindered positions.
  • Data Analysis :
    Monitor reaction progress via GC-MS or in situ IR to detect intermediates. Compare ¹H/¹⁹F NMR shifts to confirm regiochemistry.

Q. How does the trifluoromethyl group influence the compound’s potential biological activity, and what assays are suitable for evaluation?

  • Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity, making the compound a candidate for enzyme inhibition studies. highlights PDE3A/B inhibitors with trifluoromethylphenyl moieties for cancer therapy . Recommended assays:
  • In vitro enzyme inhibition : Measure IC₅₀ using recombinant PDE3 isoforms.
  • Cell viability assays : Test against cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays.
  • Example Experimental Design :
Assay TypeTargetReadoutPositive Control
PDE3 InhibitionRecombinant PDE3AFluorescent cAMPCilostamide
CytotoxicityHCT-116 cellsAbsorbance (570 nm)Doxorubicin

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be reconciled?

  • Methodological Answer : Stability studies should replicate physiological conditions (e.g., pH 2–8) using:
  • HPLC-MS : Track degradation products (e.g., hydrolysis of the alkene or CF₃ group).
  • Kinetic analysis : Calculate half-life (t₁/₂) at varying pH levels.
  • Conflict Resolution :
    If discrepancies arise (e.g., varying t₁/₂ in different labs), validate buffer preparation (e.g., exact pH calibration as in ’s sodium acetate buffer protocol) .

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